molecular formula C12H13ClN2O B13552848 2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13552848
M. Wt: 236.70 g/mol
InChI Key: ZJKSKYPULTXBLU-UHFFFAOYSA-N
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Description

2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core substituted with chloro, isopropyl, and methyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable chloroalkyl ketone in the presence of a base can lead to the formation of the desired pyrido[1,2-a]pyrimidin-4-one core.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor antagonist.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the chloro and isopropyl substituents, resulting in different chemical and biological properties.

    3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Contains a chloroethyl group instead of the isopropyl group, leading to variations in reactivity and applications.

Uniqueness: 2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

2-chloro-7-methyl-3-propan-2-ylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C12H13ClN2O/c1-7(2)10-11(13)14-9-5-4-8(3)6-15(9)12(10)16/h4-7H,1-3H3

InChI Key

ZJKSKYPULTXBLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C(C)C)Cl)C=C1

Origin of Product

United States

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